molecular formula C12H10N4O2 B13137424 [2,2'-Bipyridine]-5,5'-dicarboxamide CAS No. 4444-36-4

[2,2'-Bipyridine]-5,5'-dicarboxamide

Cat. No.: B13137424
CAS No.: 4444-36-4
M. Wt: 242.23 g/mol
InChI Key: FJRAGLOWXOQPDU-UHFFFAOYSA-N
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Description

[2,2’-Bipyridine]-5,5’-dicarboxamide: is an organic compound derived from 2,2’-bipyridine, a well-known bidentate ligand. This compound is characterized by the presence of two carboxamide groups attached to the 5 and 5’ positions of the bipyridine ring system. It is a versatile ligand that forms complexes with various transition metals, making it valuable in coordination chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-5,5’-dicarboxamide typically involves the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with ammonia or amines. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The carboxylic acid groups are converted to carboxamide groups through this reaction.

Industrial Production Methods: Industrial production of [2,2’-Bipyridine]-5,5’-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: [2,2’-Bipyridine]-5,5’-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide groups to amines.

    Substitution: The bipyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve halogenating agents or organometallic reagents.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted bipyridine derivatives.

Scientific Research Applications

Chemistry: [2,2’-Bipyridine]-5,5’-dicarboxamide is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis, photochemistry, and materials science.

Biology: In biological research, this compound is used to study metal-protein interactions and as a probe for investigating the role of metal ions in biological systems.

Industry: In the industrial sector, [2,2’-Bipyridine]-5,5’-dicarboxamide is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to coordinate with metals and form stable structures.

Mechanism of Action

The mechanism of action of [2,2’-Bipyridine]-5,5’-dicarboxamide primarily involves its ability to act as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination forms stable metal-ligand complexes, which can exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.

Comparison with Similar Compounds

    2,2’-Bipyridine: The parent compound, which lacks the carboxamide groups.

    4,4’-Bipyridine: A structural isomer with nitrogen atoms at the 4 and 4’ positions.

    1,10-Phenanthroline: A related bidentate ligand with a different ring structure.

Uniqueness: [2,2’-Bipyridine]-5,5’-dicarboxamide is unique due to the presence of carboxamide groups, which enhance its ability to form hydrogen bonds and increase its solubility in polar solvents. This makes it more versatile in various applications compared to its parent compound and other similar ligands.

Properties

CAS No.

4444-36-4

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

6-(5-carbamoylpyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H10N4O2/c13-11(17)7-1-3-9(15-5-7)10-4-2-8(6-16-10)12(14)18/h1-6H,(H2,13,17)(H2,14,18)

InChI Key

FJRAGLOWXOQPDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)N)C2=NC=C(C=C2)C(=O)N

Origin of Product

United States

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